Non-ATP-Competitive MEK Inhibition: A Mechanistic Distinction from Oncology MEK Inhibitors
Zapnometinib is a non-ATP-competitive MEK1/2 inhibitor, whereas all clinically approved MEK inhibitors for oncology (trametinib, cobimetinib, binimetinib, selumetinib) are ATP-competitive [1]. This fundamental difference in binding mode can confer distinct target engagement kinetics and potentially reduce off-target effects associated with ATP-binding pocket inhibition [2]. The non-ATP-competitive nature is a key design feature supporting its use as a host-targeting antiviral, an indication where oncology MEK inhibitors are not used [3].
| Evidence Dimension | Mechanism of MEK inhibition (binding site) |
|---|---|
| Target Compound Data | Non-ATP-competitive |
| Comparator Or Baseline | Trametinib, Cobimetinib, Binimetinib, Selumetinib: ATP-competitive |
| Quantified Difference | Qualitative mechanistic difference |
| Conditions | Structural and biochemical characterization |
Why This Matters
This mechanistic distinction is critical for researchers developing host-targeted antiviral therapies, as it underpins the unique pharmacological profile and safety data supporting clinical trials in influenza and COVID-19.
- [1] Zhao Y, Adjei AA. The clinical development of MEK inhibitors. Nat Rev Clin Oncol. 2014;11(7):385-400. View Source
- [2] Atriva Therapeutics. US Patent for MEK inhibitor zapnometinib (ATR-002). 2024. View Source
- [3] RESPIRE Investigators. Efficacy and safety of zapnometinib in hospitalised adult patients with COVID-19 (RESPIRE). eClinicalMedicine. 2023;65:102237. View Source
